molecular formula C11H15ClN2O3S B3016242 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride CAS No. 169040-62-4

4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride

Cat. No.: B3016242
CAS No.: 169040-62-4
M. Wt: 290.76
InChI Key: RLIMBLHEKHFIGP-UHFFFAOYSA-N
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Description

4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride (CAS: 169040-62-4) is a benzenesulfonyl chloride derivative featuring a diethyl urea substituent at the para position of the aromatic ring. Its molecular formula is C₁₁H₁₄ClN₂O₃S, with a molecular weight of 313.76 g/mol . The compound is primarily utilized as a sulfonylating agent in organic synthesis, enabling the introduction of sulfonate groups into target molecules. Its structure combines the electrophilic sulfonyl chloride moiety with a urea group, which may influence solubility, reactivity, and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diethylcarbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)11(15)13-9-5-7-10(8-6-9)18(12,16)17/h5-8H,3-4H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIMBLHEKHFIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with diethylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid)

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfonic acids .

Mechanism of Action

The mechanism of action of 4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Key Features
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride Diethyl urea C₁₁H₁₄ClN₂O₃S Bulky alkyl groups enhance lipophilicity; electron-donating urea may moderate electrophilicity .
4-(3-(4-Bromophenyl)ureido)-benzenesulfonyl chloride 4-Bromophenyl urea C₁₃H₁₁BrClN₂O₃S Bromine’s electron-withdrawing effect activates sulfonyl chloride for nucleophilic substitution .
4-(Acetylamino)benzenesulfonyl chloride Acetylamino C₈H₈ClNO₃S Acetamide group improves crystallinity; synthesized via chlorosulfonic acid (85% yield) .
3-Chloro-4-(3-methyl-ureido)-benzenesulfonyl chloride Methyl urea + chlorine substituent C₈H₈Cl₂N₂O₃S Dual chlorine atoms increase electrophilicity; predicted density: 1.573 g/cm³ .
4-(1-Adamantyl)benzenesulfonyl chloride Adamantyl C₁₆H₁₉ClO₂S Bulky adamantyl group introduces steric hindrance, reducing reaction rates .
4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride Bis(2-methoxyethyl) urea C₁₄H₂₀ClN₂O₅S Ether groups enhance solubility in polar solvents .

Physical and Chemical Properties

  • Melting Points: Pyrazole-substituted analogs (e.g., 3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) exhibit lower melting points (76.5–78.5°C) due to heterocyclic substituents . 3-Chloro-4-(3-methyl-ureido)-benzenesulfonyl chloride has a predicted boiling point of 383.2°C, higher than non-halogenated analogs . Data for the diethyl urea derivative is unavailable, but bulkier substituents typically raise melting points.
  • Reactivity :

    • Electron-withdrawing groups (e.g., bromine in ) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles.
    • Steric hindrance from adamantyl or diethyl urea groups may slow reaction kinetics.
  • Synthetic Yields: 4-(Acetylamino)benzenesulfonyl chloride: 85% yield via direct chlorosulfonation . 4-(3-(4-Bromophenyl)ureido)-benzenesulfonyl chloride: 76% yield using Pyry-BF₄ and MgCl₂ .

Biological Activity

4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride, often referred to as a benzenesulfonamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its urea moiety, which is known for engaging in various biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzenesulfonyl group linked to a diethylureido moiety. This configuration allows for unique interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Various studies have reported the compound's effectiveness against a range of bacterial strains.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which may be beneficial in treating diseases like cancer and diabetes.

Antimicrobial Activity

Recent evaluations indicate that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study assessing the efficacy of various sulfonamide compounds, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be promising:

CompoundMIC (mg/mL)Tested Pathogen
This compound6.72E. coli
6.63S. aureus
6.45Pseudomonas aeruginosa

These results suggest that the compound could be developed further as an antibacterial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was investigated using carrageenan-induced edema models in rats. The compound demonstrated significant inhibition of paw edema at various time points:

Time (hours)Edema Inhibition (%)
194.69
289.66
387.83

This data indicates that the compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The urea moiety allows for hydrogen bonding with enzyme active sites, disrupting their function.
  • Interaction with Cell Membranes : The sulfonamide group may interact with bacterial cell membranes, leading to increased permeability and cell death.
  • Modulation of Inflammatory Pathways : The compound may inhibit signaling pathways involved in inflammation through interference with cytokine production.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • A study on HIV inhibitors showed that derivatives similar to benzenesulfonamides can effectively inhibit viral replication by targeting viral capsid proteins.
  • Research into diabetes management indicated that urea derivatives can enhance insulin sensitivity and glucose uptake in muscle cells.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,3-diethyl-ureido)-benzenesulfonyl chloride?

The synthesis typically involves two steps: (1) introducing the ureido group via reaction of 4-aminobenzenesulfonyl chloride with diethylcarbamoyl chloride in the presence of a base (e.g., pyridine) , and (2) activating the sulfonic acid to sulfonyl chloride using reagents like oxalyl chloride or thionyl chloride under anhydrous conditions. For example, oxalyl chloride with catalytic DMF in dry dichloromethane at 0°C is a common method . Purification via column chromatography (silica gel, gradients of petroleum ether/dichloromethane) may be required to isolate the product .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the presence of diethyl urea (–NH–CO–N(CH2_2CH3_3)2_2) and sulfonyl chloride (–SO2_2Cl) groups.
  • Mass spectrometry (HRMS or ESI-MS) : To confirm molecular weight and fragmentation patterns.
  • Melting point analysis : Comparison with literature values (e.g., analogous sulfonyl chlorides show mp ranges of 105–110°C ).
  • FT-IR : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and ~1170 cm1^{-1} (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Q. What precautions are necessary for handling this compound in the lab?

  • Moisture sensitivity : Store under inert gas (Ar/N2_2) and use anhydrous solvents. Hydrolysis of the sulfonyl chloride group can generate HCl, requiring neutralization traps .
  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential HCl release during reactions .

Q. What are its primary reactivity patterns in organic synthesis?

The sulfonyl chloride group reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. For example:

  • Sulfonamide formation : React with primary/secondary amines (e.g., in pyridine or DCM) to yield stable sulfonamide derivatives, critical in drug discovery .
  • Cross-coupling reactions : The ureido group may participate in hydrogen bonding, influencing regioselectivity in catalytic reactions .

Advanced Research Questions

Q. How does the diethyl urea substituent influence the compound’s reactivity compared to simpler sulfonyl chlorides?

The electron-donating diethyl urea group (–NH–CO–N(CH2_2CH3_3)2_2) at the para position modulates the electrophilicity of the sulfonyl chloride:

  • Reduced reactivity : Electron donation decreases the electrophilicity of the sulfur center, potentially slowing nucleophilic substitution. Kinetic studies via 35^{35}Cl NMR or stopped-flow techniques can quantify this effect .
  • Steric effects : The bulky urea group may hinder access to the sulfonyl chloride, as shown in X-ray crystallography of analogous compounds .

Q. What strategies mitigate decomposition during long-term storage or high-temperature reactions?

  • Stabilization : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to prevent radical-induced degradation.
  • Low-temperature storage : –20°C under desiccant (e.g., molecular sieves) to slow hydrolysis .
  • In situ generation : Prepare the sulfonyl chloride immediately before use to avoid storage-related degradation .

Q. How can computational methods predict the compound’s suitability for drug design?

  • Docking studies : Use software like AutoDock to assess binding affinity to target proteins (e.g., carbonic anhydrase, where sulfonamides are inhibitors) .
  • ADMET prediction : Tools like SwissADME evaluate solubility, metabolic stability, and toxicity. The urea group may enhance solubility but reduce membrane permeability .

Q. How do researchers resolve contradictions in reported physical properties (e.g., melting points)?

  • Reproducibility checks : Repeat synthesis/purification using methods from independent sources .
  • Polymorphism analysis : Perform DSC or PXRD to identify crystalline forms affecting melting points .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed sulfonic acid) that alter observed properties .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Enzyme inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition via 4-nitrophenyl acetate hydrolysis) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Methodological Tables

Q. Table 1: Key Synthetic Methods

StepReagents/ConditionsYieldReference
Ureido introductionDiethylcarbamoyl chloride, pyridine, 0°C60–75%
Sulfonyl chloride activationOxalyl chloride, DMF, dry DCM85–90%

Q. Table 2: Stability Under Different Conditions

ConditionHalf-lifeDecomposition ProductMitigation Strategy
Ambient humidity2–4 hrsBenzenesulfonic acidDry molecular sieves
60°C in DMF30 minPolymerized byproductsUse <40°C

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